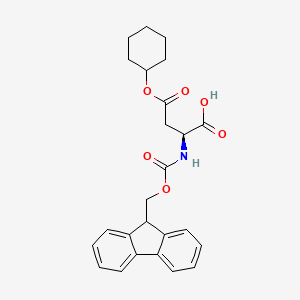
Fmoc-Asp(OcHex)-OH
Übersicht
Beschreibung
“Fmoc-Asp(OcHex)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethoxycarbonyl group, is a protective group for the amine group in peptide synthesis. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Synthesis Analysis
Fmoc-based solid-phase synthesis of peptide thioesters has been reported, which facilitates access to these important building blocks . The synthesis involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin .Molecular Structure Analysis
The molecular formula of a similar compound, “Fmoc-Asp(OtBu)-Glu(OcHex)-OBn”, is C41H48N2O9, with a molecular weight of 712.8 g/mol . The exact structure of “Fmoc-Asp(OcHex)-OH” could not be found in the available resources.Chemical Reactions Analysis
In the synthesis process, the linker is activated by mild oxidation, converting the acyl hydrazine group into a highly reactive acyl diazene intermediate. This intermediate reacts with an α-amino acid alkyl thioester to yield the corresponding peptide α-thioester .Physical And Chemical Properties Analysis
Fmoc-modified amino acids and short peptides are known for their inherent hydrophobicity and aromaticity, which promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . The exact physical and chemical properties of “Fmoc-Asp(OcHex)-OH” could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Bone Tissue Engineering
Fmoc-Asp(OcHex)-OH has been used in the field of bone tissue engineering . It self-assembles into biocompatible and stable nanostructures that are suitable for tissue engineering applications . The doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups have been shown to lead to the formation of well-ordered fibrous structures . These structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups . The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .
Peptide Synthesis
Fmoc-Asp(OcHex)-OH is used as a building block for the synthesis of head-to-tail cyclic peptides . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph3P)4 / CHCl3 /AcOH/NMM , thereby facilitating the synthesis of branched esters, amides, lactones and lactams incorporating an aspartyl unit .
Self-Assembly into Hydrogels
Fmoc-Asp(OcHex)-OH can self-assemble into hydrogels . Many amino acids and small peptides which are modified with protecting groups display relatively fast self-assembly and exhibit remarkable physicochemical properties leading to three-dimensional (3D) networks, the trapping of solvent molecules, and forming hydrogels .
Biomineralization
Fmoc-Asp(OcHex)-OH has been used in the field of biomineralization . In this study, the self-assembling fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups .
Injectable Hydrogel Formation
Fmoc-Asp(OcHex)-OH can be used to form injectable hydrogels . These hydrogels are formed by the self-assembly of the Fmoc-Asp(OcHex)-OH and have been shown to be biocompatible and stable .
Calcium Ion Binding
Fmoc-Asp(OcHex)-OH has been used in the study of calcium ion binding . The self-assembling fibrous structures are targeted toward calcium binding .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRMNYEXIKQI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662449 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(OcHex)-OH | |
CAS RN |
130304-80-2 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



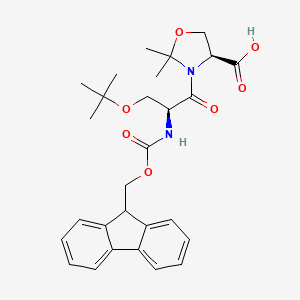
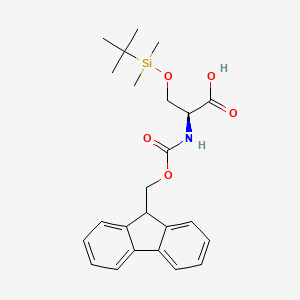
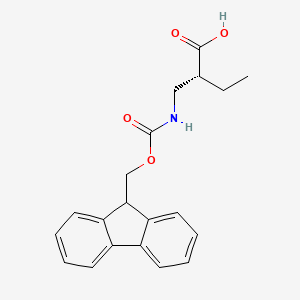
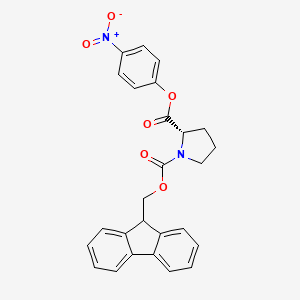
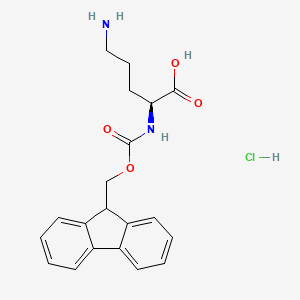

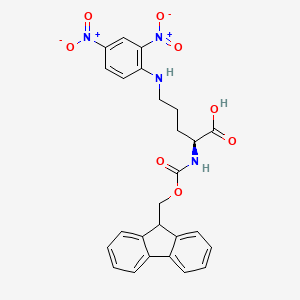


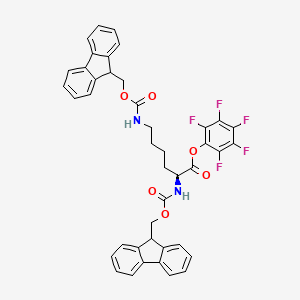

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)

